molecular formula C23H32N2O4 B166648 Pinoxaden CAS No. 243973-20-8

Pinoxaden

Cat. No.: B166648
CAS No.: 243973-20-8
M. Wt: 400.5 g/mol
InChI Key: MGOHCFMYLBAPRN-UHFFFAOYSA-N
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Description

Pinoxaden is the ISO-approved common name for 2,2-dimethyl-propionic acid 8-(2,6-diethyl-4-methyl-phenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester (IUPAC), with the CAS number 243973-20-8 . It is a new herbicide that acts by inhibiting acetyl coenzyme A carboxylase .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves using 2,6-diethyl-4-methyl bromobenzene as a raw material and magnesium rod prepared in tetrahydrofuran solvent Grignard reagent again with N, dinethylformamide reaction . Another method involves using 2,6-diethyl-4-methylphenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester .


Molecular Structure Analysis

The molecular formula of this compound is C23H32N2O4 . The average mass is 400.511 Da and the monoisotopic mass is 400.236206 Da . The molecule has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .


Chemical Reactions Analysis

This compound and its metabolites NOA407854 and NOA447204 can be determined in water at the LOQ of 0.05 μg/L using LC/MS/MS . The LOD seems to be estimated as the lowest concentration of the linearity calibration standards .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 521.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.4±3.0 kJ/mol and a flash point of 269.1±32.9 °C .

Scientific Research Applications

1. Cyto-genotoxic Effects on Allium cepa L. Roots

Pinoxaden, an acetyl-CoA carboxylase inhibiting herbicide, shows cytotoxic effects by decreasing root growth and mitotic index in Allium cepa roots. It induces chromosomal aberrations and DNA damage at certain concentrations, necessitating further research to understand its cyto-genotoxic mechanisms at a molecular level (Aydin & Liman, 2020).

2. Weed Control in Crops

Research indicates that herbicide safeners can enhance the tolerance of crops like creeping bentgrass to this compound, thereby reducing injury and affecting weed control. This compound shows effective weed control in crops like wheat and barley, with its efficiency influenced by adjuvants and safeners (Elmore et al., 2016).

3. Chemical Structure and Biological Activity

The structure of this compound, particularly the [1,4,5]oxadiazepane ring, significantly impacts its herbicidal potency against grasses. The inclusion of specific structural components enhances its biological activity in controlling grass weed species (Muehlebach et al., 2011).

4. Efficacy Enhancement with Adjuvants

The efficacy of this compound against weeds can be enhanced by the use of adjuvants. Studies on wild oat control demonstrate significant improvements in herbicide performance when combined with certain adjuvants (Chitband et al., 2013).

5. Combination with Other Herbicides

Combining this compound with other herbicides can effectively manage complex weed flora in crops like wheat. It shows enhanced efficacy against both grassy and broad-leaved weeds when used in combination with other herbicides (Katara et al., 2012).

6. Residue Analysis in Agricultural Commodities

This compound residue analysis is crucial for food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are used to analyze its residue in various food matrices, ensuring compliance with international guidelines (Kim et al., 2019).

Mechanism of Action

Target of Action

Pinoxaden is a post-emergence herbicide that primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) in plants . ACCase plays a crucial role in the first step of fatty acid biosynthesis in plants . By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, leading to the death of the plant .

Mode of Action

This compound interacts with its target, ACCase, by binding to the enzyme and inhibiting its activity . This inhibition prevents the synthesis of fatty acids, which are crucial components of the plant’s lipid-containing structures, including the cytomembrane . The disruption of these structures leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency affects the integrity of the plant’s lipid-containing structures, ultimately causing the plant’s death .

Pharmacokinetics

This compound is rapidly and extensively absorbed after administration, with maximum blood concentrations reached within 1 hour . It is eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . The half-life of this compound in the body is approximately 1 hour for the initial elimination phase and approximately 6 hours for the terminal elimination phase .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the root growth and mitotic index (MI) of plants . This compound also induces chromosomal aberrations (CAs) including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells, and DNA damage .

Action Environment

This compound is persistent and mobile in the environment, stable to hydrolysis, and has the potential to reach aquatic environments and organisms via sheet and channel run-off, discharged groundwater into surface . Its degradation in the environment is rapid to moderately with the mean half-life 9.92, 11.7 and 11.8 days, respectively . Persistence is found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides .

Safety and Hazards

Pinoxaden can cause skin irritation and may cause an allergic skin reaction . It can also cause serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment as required and to avoid contact with skin, eyes, or clothing .

Future Directions

The Pinoxaden market is expected to expand in the near future, led by the rising need for higher yield of grains due to increasing population and the subsequent need for supply of food . The patent for this compound, currently held by Syngenta AG, is likely to expire in 2020, which could lead to an increase in competition and reduction in prices of the product .

Biochemical Analysis

Biochemical Properties

Pinoxaden acts by inhibiting acetyl coenzyme A carboxylase . The absorption, distribution, excretion, and metabolism of this compound were investigated in rats . Independent of dose or sex, this compound was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour .

Cellular Effects

This compound showed cytotoxic effects by decreasing the root growth and mitotic index . It induced chromosomal aberrations including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells and also DNA damage compared with control group .

Molecular Mechanism

This compound is one of the phenyl pyrazoline pesticides and inhibits the ACCase (EC 6.4.1.2) enzyme which is involved in the first step of the biosynthesis of fatty acids in plants . This chemical agent destroys the grass weeds by damaging the lipid-containing structures in cytomembrane .

Temporal Effects in Laboratory Settings

This compound was eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . On cessation of dosing, all tissue residues declined rapidly; more than 90% of the administered dose was recovered within 24 hours .

Dosage Effects in Animal Models

In a 90-day dietary study in rats fed metabolite M3 at 0, 150, 1000, 5000 or 10000 ppm (equal to 0, 15, 99.2 and 601 mg/kg bw per day for males and 0, 15.2, 98.8 and 645 mg/kg bw per day for females, respectively), the NOAEL was 1000 ppm (equal to 98.8 mg/kg bw per day), based on reduced body weight, changes in clinical chemistry and reduced urine volume in males at 6000 ppm (equal to 806 mg/kg bw per day) .

Metabolic Pathways

This compound is involved in the first step of the biosynthesis of fatty acids in plants . It inhibits the ACCase (EC 6.4.1.2) enzyme . There were no qualitative or significant quantitative differences in the metabolic profiles in urine and faeces following single or multiple dosing, irrespective of sex and dose .

Transport and Distribution

This compound was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour . Residues in tissues were low, with the highest residues in blood, liver and kidney; there was no indication of accumulation .

Properties

IUPAC Name

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOHCFMYLBAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034823
Record name Pinoxaden
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C
Record name Pinoxaden
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Density

1.16 at 21 °C
Record name Pinoxaden
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Vapor Pressure

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/
Record name Pinoxaden
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Mechanism of Action

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae.
Record name Pinoxaden
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Color/Form

Fine white powder

CAS No.

243973-20-8
Record name Pinoxaden
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Record name Pinoxaden
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Record name pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate
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Record name PINOXADEN
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Record name Pinoxaden
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Melting Point

120.5-121.6 °C
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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